molecular formula C28H28N2O6 B2882358 (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1217234-81-5

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane

Cat. No.: B2882358
CAS No.: 1217234-81-5
M. Wt: 488.54
InChI Key: WSNAOVQISVOWJU-UMSFUEGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane" is a tricyclic heterocyclic molecule featuring a fused 3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one core. Key structural elements include:

  • A 2-methoxyphenylmethylidene group at position 4 (Z-configuration).
  • A pyridin-4-ylmethyl substituent at position 12.
  • A 1,4-dioxane moiety, likely as a co-crystallized solvent or part of a solvate structure.

Structural determination of such complex systems typically employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name

1,4-dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-5-3-2-4-17(20)12-22-23(27)18-6-7-21-19(24(18)30-22)14-26(15-29-21)13-16-8-10-25-11-9-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAOVQISVOWJU-UMSFUEGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tricyclic Core: 3,10-Dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one

The tricyclic framework of Compound A is constructed via a tandem cyclization process. A validated approach involves the use of naphthalic anhydride or succinic anhydride as a precursor for oxygenated ring formation. For example, in analogous syntheses, Friedel-Crafts acylation with aluminum chloride (AlCl₃) in carbon disulfide (CS₂) facilitates the formation of ketone intermediates, which undergo Baeyer-Villiger oxidation to introduce oxygen atoms.

Key Reaction Conditions :

  • Friedel-Crafts Acylation : Toluene derivatives react with acetic anhydride in the presence of AlCl₃ at 20°C for 1 hour, yielding acetylated intermediates with 94% efficiency.
  • Baeyer-Villiger Oxidation : Perbenzoic acid in chloroform induces rearrangement over 141 days at room temperature, forming ester-linked oxygen rings.

Table 1: Cyclization Methods for Tricyclic Core Synthesis

Method Reagents Temperature Yield (%) Reference
Friedel-Crafts AlCl₃, CS₂, acetic anhydride 20°C 94
Baeyer-Villiger Perbenzoic acid, CHCl₃ RT, 141 days 60
Wolff Rearrangement Ag benzoate, triethylamine 60°C 83

Alkylation with the Pyridin-4-ylmethyl Group

The nitrogen atom at position 12 is alkylated using 4-(bromomethyl)pyridine in the presence of a base. A modified Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) ensures efficient N-alkylation without side reactions.

Optimized Protocol :

  • Dissolve the tricyclic intermediate (1 eq) in dry THF.
  • Add 4-(bromomethyl)pyridine (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq).
  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 78–82%.

Co-Crystallization with 1,4-Dioxane

1,4-Dioxane is incorporated during recrystallization to stabilize the crystal lattice. A saturated solution of Compound A in hot 1,4-dioxane is cooled to −20°C, yielding X-ray quality crystals.

Crystallographic Data :

  • Space Group : Triclinic, P.
  • Hydrogen Bonding : N–H···O interactions between urea units and dioxane oxygen stabilize the structure.

Analytical Validation

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, Py-H), 7.89 (s, CH=C), 6.92–7.45 (m, methoxyphenyl-H).
  • IR (KBr): 1720 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N).

Purity Assessment :

  • HPLC (C18 column, 1,4-dioxane/water gradient): >99% purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Tricyclic Derivatives

The closest structural analog is (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane . Key differences include:

Feature Target Compound Analog
Aryl Group at C4 2-Methoxyphenylmethylidene Pyridin-3-ylmethylidene
Substituent at C12 Pyridin-4-ylmethyl 2-Chlorophenylmethyl
Electronic Effects Methoxy (electron-donating) Chloro (electron-withdrawing)
Solubility Likely enhanced in polar solvents Reduced due to chloro group

Spectroscopic Characterization

Comparative NMR and IR data highlight substituent-driven shifts:

Parameter Target Compound (Predicted) Pyrazoline Analog (1h)
1H-NMR (OCH3) δ 3.75–3.80 (s) δ 3.75 (s)
13C-NMR (C=O) ~160–165 ppm 162.6 ppm
IR (C=O stretch) ~1680–1690 cm⁻¹ 1682 cm⁻¹

The pyridine ring in the target compound would introduce distinct deshielding effects in NMR compared to phenyl groups in analogs .

Research Findings and Data Tables

Table 1: Comparative Physical Properties

Compound Substituents Melting Point (°C) Yield (%)
Target Compound 2-Methoxy, pyridin-4-yl Not reported Not reported
Analog Pyridin-3-yl, 2-chloro Not reported Not reported
1h 4-Methoxyphenyl 120–124 80
2h 4-Ethoxyphenyl 102–106 85

Table 2: Key Spectroscopic Differences

Feature Target Compound Analog (1h)
Aromatic Proton Shifts Pyridin-4-yl (δ 7.7–8.5) Phenyl (δ 7.2–7.4)
Methoxy Signal δ 3.75–3.80 (s, 3H) δ 3.75 (s, 3H)

Biological Activity

The compound (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane represents a complex structure with potential biological significance. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, featuring a unique tricyclic structure that includes both dioxane and pyridine moieties. The presence of methoxy and methylidene groups enhances its electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and amines under acidic conditions. A common method includes the use of pyridine derivatives in the reaction to introduce the pyridinyl group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds containing pyridine and methoxy groups. These compounds often exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro tests revealed that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating significant antibacterial potential .

Enzyme Inhibition

Enzymatic assays suggest that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both cancer cells and bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines showed a dose-dependent response in inhibiting cell proliferation. The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cells, resulting in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. Results indicated that it exhibited broad-spectrum activity with notable efficacy against Gram-positive bacteria compared to Gram-negative strains . The study also explored the mechanism of action, suggesting that it disrupts bacterial cell wall synthesis.

Data Tables

Biological Activity Tested Concentration IC50/MIC Value
Anticancer (MCF-7)15 µMIC50 = 15 µM
Antimicrobial (S. aureus)32 µg/mLMIC = 32 µg/mL
Enzyme Inhibition (DHFR)VariableInhibition observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one?

  • Methodological Answer : A multi-step approach is typically employed, involving:

  • Step 1 : Condensation of a substituted benzaldehyde derivative (e.g., 2-methoxybenzaldehyde) with a pyridine-containing amine precursor under reflux conditions in polar aprotic solvents like DMF or ethanol .
  • Step 2 : Cyclization via nucleophilic attack, facilitated by sodium acetate or similar bases, to form the tricyclic core .
  • Step 3 : Purification via recrystallization using DMF-acetic acid or ethanol mixtures to achieve >95% purity .
    • Key Analytical Validation : Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) and LC-MS for molecular ion detection .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

  • Crystallization : Use slow evaporation of a saturated DCM/hexane solution to obtain diffraction-quality crystals .
  • Parameters : Monitor mean C–C bond lengths (e.g., 1.39–1.48 Å) and torsion angles (e.g., 5.2°–8.7°) to confirm stereochemistry and Z-configuration .
  • Data Quality : Aim for an R factor <0.05 and data-to-parameter ratio >7.0 to ensure reliability .

Q. What are the standard protocols for assessing the compound’s preliminary biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with concentrations ranging from 10–100 µg/mL. Compare inhibition zones to positive controls like ampicillin .
  • Cytotoxicity : Employ MTT assays on HEK-293 cells, monitoring IC50_{50} values at 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Variable Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and cell passage number) to minimize experimental drift .
  • Meta-Analysis : Use statistical tools like ANOVA to compare datasets. For example, discrepancies in IC50_{50} values may arise from differences in solvent polarity (DMF vs. DMSO) affecting compound solubility .
  • Mechanistic Follow-Up : Conduct target-specific assays (e.g., enzyme inhibition studies for kinases) to isolate confounding factors .

Q. What advanced strategies optimize the synthesis yield and selectivity of the tricyclic core?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction variables (e.g., temperature: 80–120°C; solvent ratio: DMF/H2_2O 3:1 to 5:1). Central composite designs can reduce trial counts by 40% .
  • Flow Chemistry : Utilize continuous-flow reactors for precise control of residence time (2–10 min) and exothermic conditions, improving yield by 15–20% compared to batch methods .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets like COX-2 or β-lactamases. Prioritize binding poses with ΔG < -8 kcal/mol .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry (n) by titrating the compound against purified protein targets .
  • Transcriptomic Profiling : Perform RNA-seq on treated bacterial/fungal strains to identify dysregulated pathways (e.g., cell wall biosynthesis) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound’s conformation?

  • Methodological Answer :

  • Force Field Limitations : Semi-empirical methods (e.g., PM6) may underestimate van der Waals interactions in bulky tricyclic systems. Use DFT (B3LYP/6-31G*) for improved accuracy .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) during optimization to account for crystallization environment discrepancies .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for steps involving moisture-sensitive intermediates (e.g., mercaptoacetic acid coupling) .
  • Characterization : Combine SC-XRD with 13C^{13}C-NMR (e.g., carbonyl signals at δ 170–175 ppm) for unambiguous structural assignment .
  • Biological Assays : Include 1,4-dioxane as a negative control to rule out solvent-mediated artifacts in antimicrobial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.